molecular formula C18H19NO4 B1591120 Norisoboldine CAS No. 23599-69-1

Norisoboldine

Cat. No. B1591120
CAS RN: 23599-69-1
M. Wt: 313.3 g/mol
InChI Key: HORZNQYQXBFWNZ-UHFFFAOYSA-N
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Description

Norisoboldine is an alkaloid found in the root of the Chinese herb Lindera aggregata, a member of the Lauraceae family. It has been extensively studied for its pharmacological and therapeutic properties, and is known to possess a range of biological activities. This compound is a unique alkaloid with a wide range of therapeutic applications, and has been the focus of numerous scientific studies in recent years.

Scientific Research Applications

  • Anti-Inflammatory Properties : Norisoboldine, an alkaloid found in Radix Linderae, has been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide by down-regulating the activation of MAPKs signaling pathways (Luo et al., 2010).

  • Metabolic Pathway Insights : Research has explored the metabolites of this compound in rats, revealing that glucuronidation and sulfation are involved in its metabolic pathways (Chen et al., 2010).

  • Therapeutic Potential for Rheumatoid Arthritis : this compound has therapeutic potential for rheumatoid arthritis. It alleviates the severity of the disease, regulates abnormal immune responses, and protects joints from destruction in mice (Luo et al., 2010).

  • Effects on Osteoclast Differentiation : Studies have found that this compound can suppress osteoclast differentiation, which is significant in preventing inflammatory bone destruction. This effect is attributed to the inhibition of MAPKs/NF-κB/c-Fos/NFATc1 pathways (Wei et al., 2013).

  • Enhancement of Drug Absorption : Research indicates that this compound can enhance drug absorption in the duodenum of rats with adjuvant-induced arthritis, involving the impairment of P-glycoprotein (Duan et al., 2017).

  • Regulation of T-cell Balance : this compound effectively ameliorates collagen-induced arthritis by regulating the balance between Th17 and regulatory T cells in gut-associated lymphoid tissues (Tong et al., 2015).

  • Acting as an Aryl Hydrocarbon Receptor Ligand : It functions as an aryl hydrocarbon receptor ligand, inducing intestinal Treg cells and thereby attenuating arthritis (Tong et al., 2016).

Mechanism of Action

Target of Action

Norisoboldine (NOR) is a natural aryl hydrocarbon receptor (AhR) agonist . It has been demonstrated to attenuate ulcerative colitis (UC) and induce the generation of Treg cells . NOR also targets the Trypanosoma cruzi .

Mode of Action

This compound activates AhR in CD4+T cells under hypoxic microenvironment . It downregulates the progress of glycolysis, levels of Glut1 and HK2, and expression of miR-31 . NOR reduces NAD+ and SIRT1 levels, facilitates the ubiquitin-proteasomal degradation of SUV39H1 protein, and inhibits the enrichment of H3K9me3 at the Foxp3 promoter in CD4+T cells under hypoxic microenvironment .

Biochemical Pathways

This compound affects the AhR/glycolysis axis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway . It also suppresses VEGF-induced endothelial cell migration via the cAMP-PKA-NF-κB/Notch1 pathway .

Result of Action

This compound inhibits the tibia fracture healing process by suppressing cartilage formation, which leads to less endochondral ossification . It significantly reduces the differentiation of primary bone marrow stromal cells (BMSCs) to chondrocytes in vitro by reducing the bone morphogenetic protein 2 (BMP2) signaling . NOR also substantially reduces the production of nitric oxide (NO), tumor necrosis factor (TNF)-α as well as interleukin (IL)-1β from RAW264.7 macrophage cells .

Action Environment

It’s known that under uc condition, hypoxia widely exists in colonic mucosa, and secondary changes of micrornas (mirs) expressions and glycolysis contribute to treg differentiation

properties

IUPAC Name

(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORZNQYQXBFWNZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316226
Record name (+)-Norisoboldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23599-69-1
Record name (+)-Norisoboldine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23599-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Norisoboldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norisoboldine, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J46T4EQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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